Cas no 157362-04-4 (methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate)

methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate structure
157362-04-4 structure
商品名:methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate
CAS番号:157362-04-4
MF:C10H12N2O2
メガワット:192.21448
CID:107750
PubChem ID:19791950

methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxylicacid, 2-(2-propen-1-ylamino)-, methyl ester
    • 3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
    • methyl 2-allyl-4,6-dihydroxy-3-methylbenzoate
    • methyl 2-allylaminopyridine-3-carboxylate
    • AKOS009142599
    • methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
    • methyl 2-(prop-2-enylamino)pyridine-3-carboxylate
    • CS-0222488
    • Z274924108
    • 157362-04-4
    • methyl 2-(allylamino)nicotinate
    • SCHEMBL9591599
    • GHNRHBZUGAHBQK-UHFFFAOYSA-N
    • methyl2-(allylamino)nicotinate
    • EN300-111322
    • methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate
    • インチ: InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
    • InChIKey: GHNRHBZUGAHBQK-UHFFFAOYSA-N
    • ほほえんだ: C=CCNC1N=CC=CC=1C(OC)=O

計算された属性

  • せいみつぶんしりょう: 192.09000
  • どういたいしつりょう: 192.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 51.2Ų

じっけんとくせい

  • PSA: 51.22000
  • LogP: 1.53910

methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293158-2.5g
Methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
157362-04-4 97%
2.5g
¥33415 2023-04-15
Enamine
EN300-111322-0.05g
methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
157362-04-4 95%
0.05g
$168.0 2023-10-27
Enamine
EN300-111322-5.0g
methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
157362-04-4 95%
5g
$2110.0 2023-06-09
Enamine
EN300-111322-10.0g
methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
157362-04-4 95%
10g
$3131.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293158-500mg
Methyl 2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylate
157362-04-4 97%
500mg
¥13309 2023-04-15
A2B Chem LLC
AF24894-100mg
3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
157362-04-4 95%
100mg
$301.00 2024-04-20
Aaron
AR00B9UY-50mg
3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
157362-04-4 95%
50mg
$256.00 2025-01-23
A2B Chem LLC
AF24894-5g
3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
157362-04-4 95%
5g
$2257.00 2024-04-20
A2B Chem LLC
AF24894-2.5g
3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
157362-04-4 95%
2.5g
$1539.00 2024-04-20
Aaron
AR00B9UY-10g
3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
157362-04-4 95%
10g
$4331.00 2023-12-15

methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate 関連文献

methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylateに関する追加情報

Introduction to Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate (CAS No. 157362-04-4)

Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate, a compound with the chemical identifier CAS No. 157362-04-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and pharmacological properties. The structural motif of this molecule, featuring a pyridine ring substituted with an amine group and a carboxylate ester, makes it a versatile scaffold for further chemical modifications and functionalization.

The synthesis of Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and esterification processes. The presence of the propenyl group in the molecule enhances its reactivity, allowing for further derivatization into more complex structures. This flexibility has made it a valuable intermediate in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyridine-based compounds due to their potential applications in drug discovery. The amine functionality in Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. This property has been exploited in the design of molecules with enhanced binding affinity and selectivity.

One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers have been able to develop drugs that modulate these pathways effectively. Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate has been used as a building block in the synthesis of kinase inhibitors due to its ability to form stable complexes with these enzymes.

Recent studies have also highlighted the potential of this compound in the treatment of neurological disorders. The pyridine ring is known to interact with various neurotransmitter receptors, making it an attractive scaffold for developing drugs that can modulate neuronal activity. Researchers have been exploring derivatives of Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate to identify new compounds with improved pharmacological profiles.

The carboxylate ester group in Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate provides another avenue for chemical modification. Ester groups are commonly used in drug design due to their ability to enhance solubility and bioavailability. By varying the length and nature of the ester moiety, researchers can fine-tune the properties of the final drug candidate.

In conclusion, Methyl 2-(prop-2-en-1-yl)aminopyridine-3-carboxylate is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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